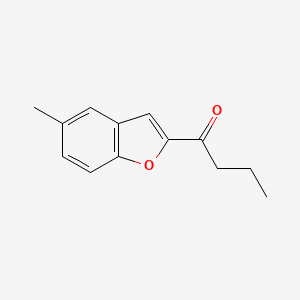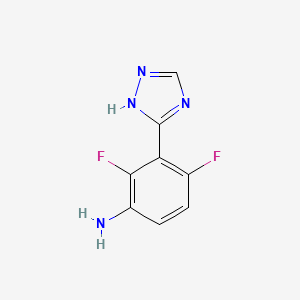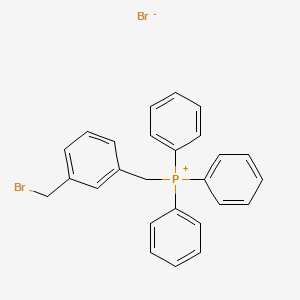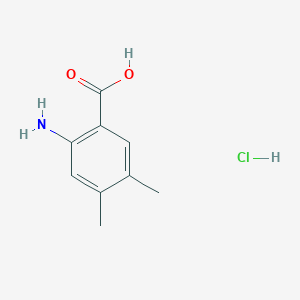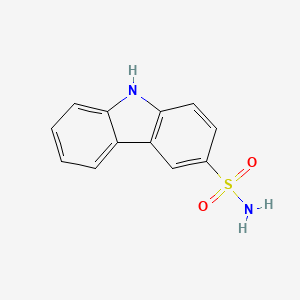
9H-carbazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-carbazole-3-sulfonamide is a compound that belongs to the class of carbazole derivatives Carbazole itself is a heterocyclic aromatic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ringCarbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential in various fields, including medicine, chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 9H-carbazole with chlorosulfonic acid to form 9H-carbazole-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 9H-carbazole-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
9H-carbazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents to the carbazole ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities
Industry: Utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge-transport properties
Mechanism of Action
The mechanism of action of 9H-carbazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives exert their effects by reactivating the P53 molecular signaling pathway, leading to anticancer activity. Others may inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, resulting in anti-inflammatory effects . The compound’s ability to modulate various signaling pathways makes it a versatile candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
9H-carbazole-3-ol: A hydroxylated derivative of carbazole with potential biological activities.
9H-fluorene: A structurally related compound with applications in pharmaceuticals and materials science.
Dibenzothiophene: Another biaryl compound with diverse pharmacological properties.
Uniqueness
9H-carbazole-3-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for various applications .
Properties
CAS No. |
1375472-92-6 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C12H10N2O2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H2,13,15,16) |
InChI Key |
OBQSIVXLXFZKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


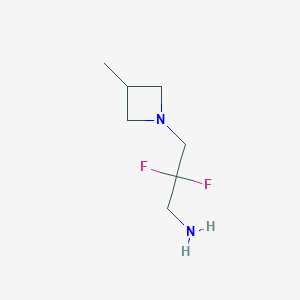
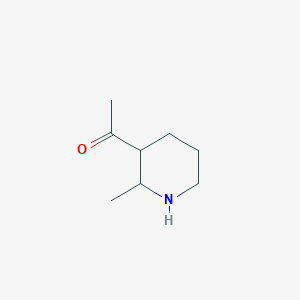
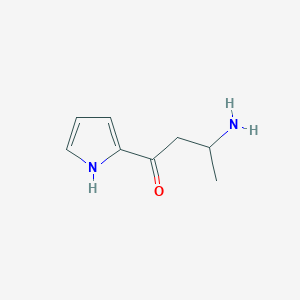

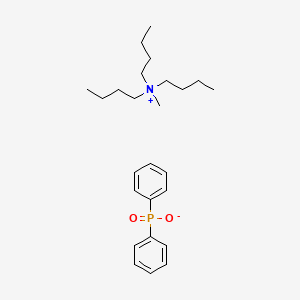

![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
